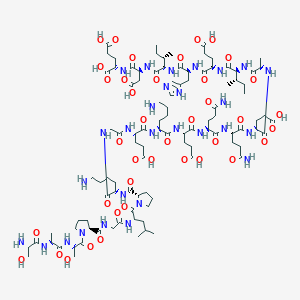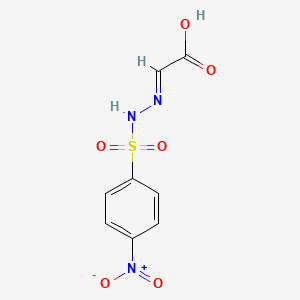
Hatu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a reagent widely used in peptide coupling chemistry. It is known for its efficiency in generating active esters from carboxylic acids, which are then used to form amide bonds. This compound is particularly valued for its stability, solubility in organic solvents, and ability to minimize racemization during synthesis .
准备方法
HATU is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethyl chloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves mixing HOAt and TCFH in the presence of a base such as triethylamine or N,N-diisopropylethylamine. The resulting product can exist as either the uronium salt (O-form) or the less reactive iminium salt (N-form). Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
化学反应分析
HATU primarily undergoes reactions related to amine acylation, facilitating the formation of amide bonds. The typical reaction mechanism involves two steps:
- Reaction of a carboxylic acid with this compound to form an OAt-active ester.
- Addition of a nucleophile, such as an amine, to the active ester solution to afford the acylated product .
Common reagents used in these reactions include bases like triethylamine or N,N-diisopropylethylamine, and solvents such as dimethylformamide (DMF). The major products formed from these reactions are amides, which are crucial in peptide synthesis .
科学研究应用
HATU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is extensively used in solid-phase peptide synthesis, enabling the efficient formation of peptide bonds with minimal side reactions . In biology and medicine, this compound is employed in the synthesis of peptide-drug conjugates, which are crucial for targeted drug delivery and therapeutic applications . Additionally, this compound is used in the conjugation of small interfering RNA (siRNA) molecules with various carboxylic acids, enhancing the diversity and functionality of siRNA constructs for therapeutic purposes .
作用机制
The mechanism of action of HATU involves the activation of carboxylic acids to form OAt-active esters. The process begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of this compound, resulting in the formation of an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion rapidly attacks this intermediate, producing the OAt-active ester. Finally, the nucleophile (e.g., an amine) reacts with the OAt-active ester to form the desired amide bond .
相似化合物的比较
HATU is often compared with other peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). While all these reagents are used for peptide synthesis, this compound is distinguished by its higher reactivity and reduced tendency to cause racemization . Additionally, this compound is more effective in the macrocyclization of complex molecules and the synthesis of peptide nucleic acid analogues . Other similar compounds include carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and phosphonium reagents like PyBOP .
属性
CAS 编号 |
148839-10-1 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




